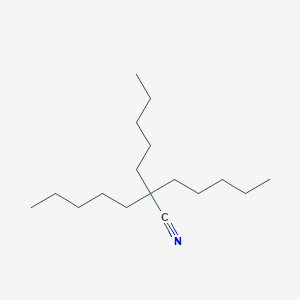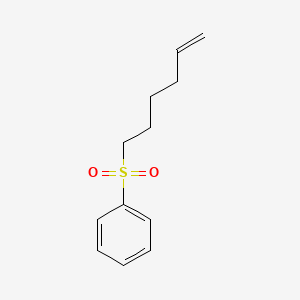
(Hex-5-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-5-ene-1-sulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a sulfonyl group and a hex-5-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-ene-1-sulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with chlorosulfonic acid, followed by the addition of hex-5-ene. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide or oleum. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (Hex-5-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
(Hex-5-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (Hex-5-ene-1-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. This group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides stability and allows for various substitution reactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Benzene sulfonic acid: Similar in structure but lacks the hex-5-ene chain.
Toluene sulfonyl chloride: Contains a methyl group instead of the hex-5-ene chain.
Phenyl sulfone: Features a sulfone group but without the hex-5-ene chain.
Uniqueness: (Hex-5-ene-1-sulfonyl)benzene is unique due to the presence of both a sulfonyl group and a hex-5-ene chain, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and reactions compared to its simpler counterparts .
Properties
CAS No. |
41795-35-1 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
hex-5-enylsulfonylbenzene |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h2,5-7,9-10H,1,3-4,8,11H2 |
InChI Key |
LENFCMKABLJVNN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)



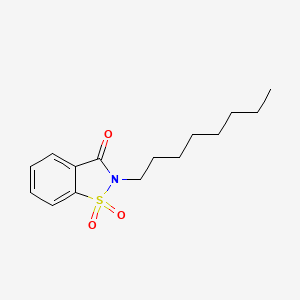
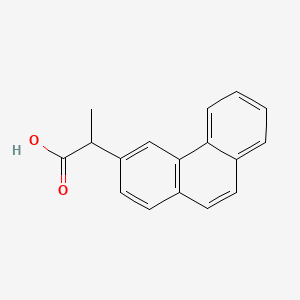

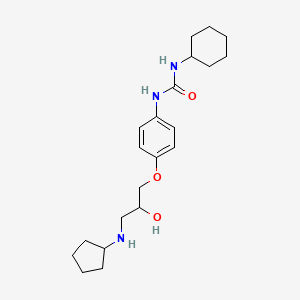
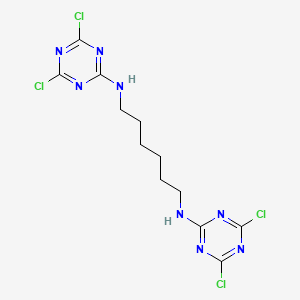
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
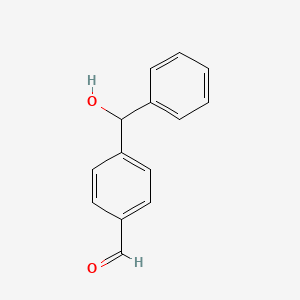
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
